
5-amino-N-(3-isopropoxypropyl)-1-methyl-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-N-(3-isopropoxypropyl)-1-methyl-1H-pyrazole-3-carboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and activation of AMPK has been shown to have beneficial effects in various disease states, including diabetes, obesity, and cancer. In
作用機序
5-amino-N-(3-isopropoxypropyl)-1-methyl-1H-pyrazole-3-carboxamide activates AMPK by binding to the regulatory subunit of the enzyme, causing a conformational change that leads to increased phosphorylation and activation of the catalytic subunit. This activation of AMPK leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, as well as decreased gluconeogenesis and lipogenesis.
Biochemical and Physiological Effects:
The activation of AMPK by 5-amino-N-(3-isopropoxypropyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to the effects on glucose and lipid metabolism mentioned above, 5-amino-N-(3-isopropoxypropyl)-1-methyl-1H-pyrazole-3-carboxamide has also been shown to have anti-inflammatory effects, potentially through its ability to inhibit the NF-κB pathway. 5-amino-N-(3-isopropoxypropyl)-1-methyl-1H-pyrazole-3-carboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, potentially through its ability to increase mitochondrial biogenesis.
実験室実験の利点と制限
One advantage of using 5-amino-N-(3-isopropoxypropyl)-1-methyl-1H-pyrazole-3-carboxamide in lab experiments is its specificity for AMPK activation, which allows for the study of the specific effects of AMPK activation without the confounding effects of other signaling pathways. However, one limitation of using 5-amino-N-(3-isopropoxypropyl)-1-methyl-1H-pyrazole-3-carboxamide is its relatively short half-life, which can make it difficult to maintain consistent levels of activation over time.
将来の方向性
There are many potential future directions for research on 5-amino-N-(3-isopropoxypropyl)-1-methyl-1H-pyrazole-3-carboxamide. One area of interest is the potential use of 5-amino-N-(3-isopropoxypropyl)-1-methyl-1H-pyrazole-3-carboxamide as a therapeutic agent for various diseases, including diabetes, obesity, and cancer. Another area of interest is the development of more potent and selective AMPK activators, which could have even greater therapeutic potential. Finally, further research is needed to fully understand the biochemical and physiological effects of 5-amino-N-(3-isopropoxypropyl)-1-methyl-1H-pyrazole-3-carboxamide and its mechanisms of action.
合成法
The synthesis of 5-amino-N-(3-isopropoxypropyl)-1-methyl-1H-pyrazole-3-carboxamide involves a multi-step process that begins with the reaction of 3-isopropoxypropylamine with methyl isonicotinate to form the intermediate 3-isopropoxypropylisonicotinamide. This intermediate is then reacted with hydrazine hydrate to form the pyrazole ring, and the resulting compound is then acylated with 3-chloropropionyl chloride to form 5-amino-N-(3-isopropoxypropyl)-1-methyl-1H-pyrazole-3-carboxamide.
科学的研究の応用
5-amino-N-(3-isopropoxypropyl)-1-methyl-1H-pyrazole-3-carboxamide has been extensively studied in vitro and in vivo for its effects on AMPK activation and its potential therapeutic applications. In vitro studies have shown that 5-amino-N-(3-isopropoxypropyl)-1-methyl-1H-pyrazole-3-carboxamide can activate AMPK in a dose-dependent manner in various cell types, including hepatocytes, muscle cells, and adipocytes. In vivo studies have shown that 5-amino-N-(3-isopropoxypropyl)-1-methyl-1H-pyrazole-3-carboxamide can improve glucose homeostasis and insulin sensitivity in animal models of diabetes and obesity. 5-amino-N-(3-isopropoxypropyl)-1-methyl-1H-pyrazole-3-carboxamide has also been shown to have anti-cancer effects in vitro and in vivo, potentially through its ability to induce apoptosis in cancer cells.
特性
IUPAC Name |
5-amino-1-methyl-N-(3-propan-2-yloxypropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2/c1-8(2)17-6-4-5-13-11(16)9-7-10(12)15(3)14-9/h7-8H,4-6,12H2,1-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDYVUWFTHPNJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=NN(C(=C1)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-(3-isopropoxypropyl)-1-methyl-1H-pyrazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(6,7-Dichloro-1-methyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2973367.png)
![Tert-butyl 2-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2973368.png)
![N-(2,5-dimethoxyphenyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2973369.png)


![5-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2973375.png)
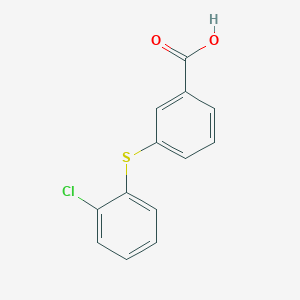
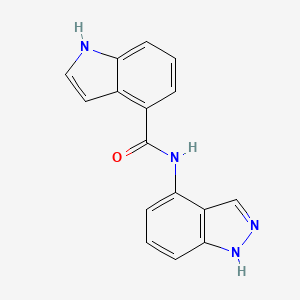
![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/no-structure.png)
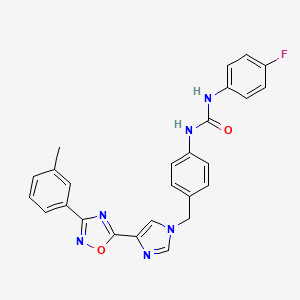
![(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,3-dimethoxyphenyl)methanone](/img/structure/B2973385.png)
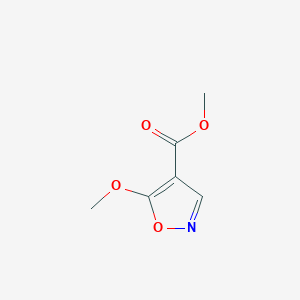
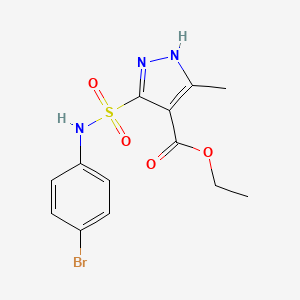
![4-[(4-Fluorosulfonyloxyphenyl)-methylsulfamoyl]-1,2-dimethylbenzene](/img/structure/B2973390.png)